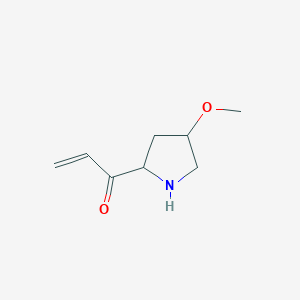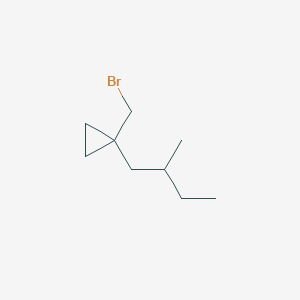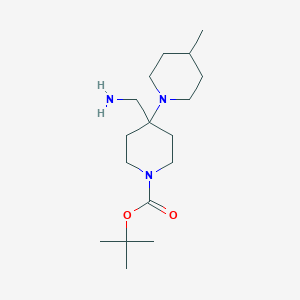![molecular formula C10H12ClN3O3S B13170987 Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride is a complex organic compound with a molecular formula of C10H12ClN3O3S This compound is notable for its unique structure, which includes a carboxyphenyl group, a carbamoyl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride typically involves multiple steps. One common method includes the reaction of 4-carboxyphenyl isocyanate with a thiol-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods
While industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of [Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carbamoyl group can interact with amino groups in enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxyphenyl isocyanate: Shares the carboxyphenyl group but lacks the sulfanyl and azanium chloride components.
Thiourea derivatives: Contain similar sulfanyl groups but differ in their overall structure and reactivity.
Sulfonamides: Have similar functional groups but differ in their specific chemical properties and applications.
Uniqueness
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C10H12ClN3O3S |
|---|---|
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
[amino-[2-(4-carboxyanilino)-2-oxoethyl]sulfanylmethylidene]azanium;chloride |
InChI |
InChI=1S/C10H11N3O3S.ClH/c11-10(12)17-5-8(14)13-7-3-1-6(2-4-7)9(15)16;/h1-4H,5H2,(H3,11,12)(H,13,14)(H,15,16);1H |
Clave InChI |
NOVXOBFQMYQKQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC(=[NH2+])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13170904.png)
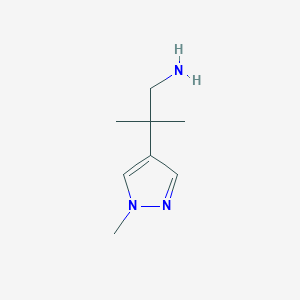
![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
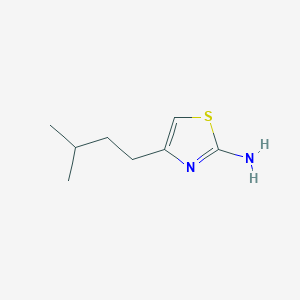
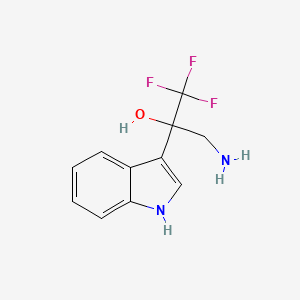
![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
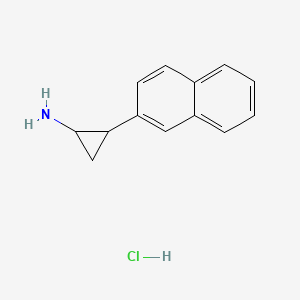

![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)
